molecular formula C25H27N3O3S B11369577 2-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-(3-methylphenyl)pyridine-3-carboxamide

2-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-(3-methylphenyl)pyridine-3-carboxamide

Cat. No.: B11369577
M. Wt: 449.6 g/mol
InChI Key: UJIQOPYHDWFEMH-UHFFFAOYSA-N
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Description

2-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-(3-methylphenyl)pyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with multiple functional groups, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-(3-methylphenyl)pyridine-3-carboxamide involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-ethoxyaniline with ethyl chloroformate to form an ethyl carbamate intermediate. This intermediate is then reacted with 2-chloro-4,6-dimethylpyridine-3-carboxylic acid under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

2-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-(3-methylphenyl)pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

Scientific Research Applications

2-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-(3-methylphenyl)pyridine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-(3-methylphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with key proteins involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-Methylphenyl)amino]pyridine-3-sulfonamide
  • Indole-2-carboxamides
  • Arylcarboxamide derivatives

Uniqueness

2-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-(3-methylphenyl)pyridine-3-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical properties and biological activities.

Properties

Molecular Formula

C25H27N3O3S

Molecular Weight

449.6 g/mol

IUPAC Name

2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4,6-dimethyl-N-(3-methylphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C25H27N3O3S/c1-5-31-21-11-9-19(10-12-21)27-22(29)15-32-25-23(17(3)14-18(4)26-25)24(30)28-20-8-6-7-16(2)13-20/h6-14H,5,15H2,1-4H3,(H,27,29)(H,28,30)

InChI Key

UJIQOPYHDWFEMH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C)C)C(=O)NC3=CC=CC(=C3)C

Origin of Product

United States

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